N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a synthetic small molecule characterized by a benzothiazole core substituted with a 7-chloro and 4-methyl group, linked via a benzamide bridge to a sulfamoyl moiety bearing a furan-2-ylmethyl and methyl substituent. The sulfamoyl group in this compound may enhance binding to enzymatic targets, as sulfonamides are known to interact with active sites in proteases and kinases . The furan heterocycle introduces electron-rich aromaticity, which could influence solubility and intermolecular interactions .
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S2/c1-13-5-10-17(22)19-18(13)23-21(30-19)24-20(26)14-6-8-16(9-7-14)31(27,28)25(2)12-15-4-3-11-29-15/h3-11H,12H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPZUINMKLHVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a synthetic compound with potential biological activity, particularly in the fields of pharmacology and agrochemistry. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety that is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 320.8 g/mol. The structure includes a chloro group, a furan ring, and a sulfamoyl substituent, which may contribute to its biological efficacy.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate the benzothiazole core with furan and sulfamoyl functionalities. The detailed synthetic pathway often includes:
- Formation of the Benzothiazole Core : Utilizing appropriate precursors to construct the benzothiazole framework.
- Introduction of the Furan Ring : Employing furan derivatives through nucleophilic substitution or coupling reactions.
- Sulfamoylation : The final step involves attaching the sulfamoyl group to enhance solubility and biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to benzothiazole derivatives. For instance, similar compounds have shown significant antifungal activity against various pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding 90% at certain concentrations (Table 1) .
| Compound | Target Pathogen | Inhibition Rate (%) at 50 mg/L |
|---|---|---|
| Compound 7a | Botrytis cinerea | 90.5 |
| Compound 7h | Sclerotinia sclerotiorum | 80.8 |
Insecticidal Activity
The compound exhibits promising larvicidal activity against mosquito larvae, with some derivatives achieving up to 100% mortality at concentrations as low as 10 mg/L . This suggests a potential application in vector control strategies.
While specific mechanisms for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide have yet to be fully elucidated, related benzothiazole compounds are known to interact with various biological targets, including enzymes involved in metabolic pathways and receptors linked to neurotransmission .
Case Studies
- Larvicidal Efficacy : A study demonstrated that a closely related compound achieved complete larvicidal activity against Aedes aegypti at concentrations as low as 2 mg/L, indicating its potential as an eco-friendly insecticide .
- Fungicidal Activity : Research on similar benzothiazole derivatives has shown effective fungicidal properties against crop pathogens, suggesting that this compound could be further explored for agricultural applications .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes:
- A benzothiazole moiety
- A sulfamoyl group
- A furan substituent
These structural elements contribute to its biological activity and interaction with various molecular targets.
Biological Activities
Research indicates that compounds with similar structures to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide may exhibit several biological activities:
- Anticancer Activity : Compounds containing benzothiazole and sulfonamide groups have been studied for their potential as proteasome inhibitors, which can induce apoptosis in cancer cells. This suggests that the compound may influence cellular processes related to cancer treatment.
- Antimicrobial Properties : Sulfonamide derivatives are often recognized for their antibacterial properties. The presence of the benzothiazole moiety may enhance this activity against various pathogens, making it a candidate for further investigation in antimicrobial research.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in disease processes, potentially leading to therapeutic effects in conditions such as inflammation or infection.
Case Studies
A few notable case studies highlight the applications of similar compounds:
| Study | Objective | Findings |
|---|---|---|
| Study on Benzothiazole Derivatives | Investigate anticancer properties | Identified that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. |
| Antimicrobial Activity Assessment | Evaluate efficacy against bacterial strains | Demonstrated that benzothiazole-sulfonamide compounds showed promising activity against resistant bacterial strains. |
Comparison with Similar Compounds
Key Differences :
- Chlorine Position: The 7-Cl substitution in the target compound contrasts with the 5-Cl or 5,6-dimethyl groups in analogs.
- Diethyl groups enhance lipophilicity, whereas morpholine improves aqueous solubility .
Furan-Containing Benzamide Derivatives
Compound 53 (2,4-Dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide) from provides a relevant comparison due to its furan-methyl group :
| Parameter | Target Compound | Compound 53 |
|---|---|---|
| Core Structure | Benzothiazole-linked benzamide | Dichlorobenzamide |
| Aromatic Substituents | 7-Cl, 4-CH₃ (benzothiazole) | 2,4-diCl (benzamide), 4-Cl (phenyl) |
| Sulfamoyl/Furan Group | Sulfamoyl with furan-methyl + methyl | Furan-methyl directly attached to benzamide |
| Molecular Weight | ~490.1 | ~433.3 |
Functional Implications :
- The benzothiazole core in the target compound may confer greater metabolic stability compared to the dichlorobenzamide in Compound 53 .
- The sulfamoyl group in the target compound adds hydrogen-bonding capacity, which is absent in Compound 53’s simpler furan-methyl benzamide structure.
Sulfamoyl Group Variations
The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide () highlights the role of sulfamoyl substituents :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
